![molecular formula C17H14N2O2 B3000647 4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde CAS No. 1375170-44-7](/img/structure/B3000647.png)

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

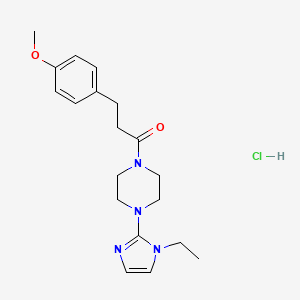

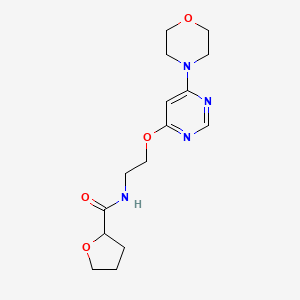

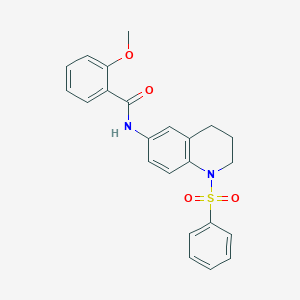

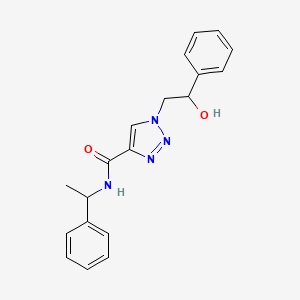

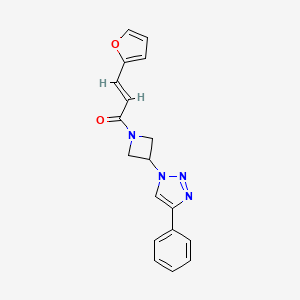

The synthesis of pyrazole compounds, which includes “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A diverse series of these compounds can be synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Molecular Structure Analysis

The molecular structure of “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde” can be analyzed using spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Chemical Reactions Analysis

Pyrazole compounds, including “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde”, are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde” can be analyzed using IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .Wissenschaftliche Forschungsanwendungen

Solid Phase Organic Synthesis

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde and its derivatives are explored in solid phase organic synthesis as linkers or building blocks. For instance, electron-rich benzaldehyde derivatives are utilized as linkers for solid phase synthesis, where their reductive amination with primary amines on resins yields benzylic secondary amines. These compounds are further derivatized to various secondary amides, showcasing the versatility of benzaldehyde derivatives in synthesizing complex organic molecules (Swayze, 1997).

Oxidation Reactions and Oxygen Transfer

Oxidation reactions involving methoxy substituted benzaldehyde derivatives highlight the role of these compounds in studying the mechanism of oxygen transfer. The differentiation between oxidants acting through single electron transfer and those involving direct oxygen atom transfer is facilitated by the reaction outcomes with these derivatives, leading to insights into the chemical behavior of high valent oxoruthenium compounds with sulfides (Lai et al., 2002).

Corrosion Inhibition

In the context of corrosion science, Schiff base compounds derived from benzaldehyde derivatives have shown potential as corrosion inhibitors for steel in acidic solutions. Such studies provide valuable insights into the development of more effective corrosion prevention strategies, emphasizing the chemical's utility beyond traditional synthesis applications (Emregül & Hayvalı, 2006).

Renewable Benzyl Alcohol Production

Engineering microorganisms for the biosynthesis of valuable chemicals is an emerging field. Research on the de novo biosynthesis of benzyl alcohol from renewable sources utilizes benzaldehyde derivatives as intermediates. This approach demonstrates the compound's role in developing sustainable chemical production methods, contributing to the broader goals of green chemistry and industrial biotechnology (Pugh et al., 2015).

Synthetic Methodologies

Benzaldehyde derivatives are central to various synthetic strategies, enabling the construction of complex molecules. For example, the development of one-pot synthetic methods for phenylpropanoid esters from substituted benzaldehydes represents a significant advancement in the field. Such methodologies offer simplified routes to important medicinal intermediates, highlighting the critical role of these derivatives in medicinal chemistry research (Wang et al., 2011).

Eigenschaften

IUPAC Name |

4-[(1-phenylpyrazol-3-yl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-12-14-6-8-17(9-7-14)21-13-15-10-11-19(18-15)16-4-2-1-3-5-16/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPFVOBGWVWBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=N2)COC3=CC=C(C=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)

![6-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3000566.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000582.png)

![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)